(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol (5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol Hydroxyspheroidene is a xanthophyll.
Brand Name: Vulcanchem
CAS No.: 1191-20-4
VCID: VC20946601
InChI: InChI=1S/C41H62O2/c1-34(23-15-26-37(4)28-17-25-36(3)22-13-14-32-40(7,8)42)20-11-12-21-35(2)24-16-27-38(5)29-18-30-39(6)31-19-33-41(9,10)43/h11-13,15-17,20-28,30,42-43H,14,18-19,29,31-33H2,1-10H3/b12-11+,22-13+,23-15+,24-16+,28-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+
SMILES: CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O
Molecular Formula: C41H62O2
Molecular Weight: 586.9 g/mol

(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol

CAS No.: 1191-20-4

Cat. No.: VC20946601

Molecular Formula: C41H62O2

Molecular Weight: 586.9 g/mol

* For research use only. Not for human or veterinary use.

(5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol - 1191-20-4

Specification

Description Hydroxyspheroidene is a xanthophyll.
CAS No. 1191-20-4
Molecular Formula C41H62O2
Molecular Weight 586.9 g/mol
IUPAC Name (5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,27E)-2,7,11,15,20,24,28,32-octamethyltritriaconta-5,7,9,11,13,15,17,19,21,23,27-undecaene-2,32-diol
Standard InChI InChI=1S/C41H62O2/c1-34(23-15-26-37(4)28-17-25-36(3)22-13-14-32-40(7,8)42)20-11-12-21-35(2)24-16-27-38(5)29-18-30-39(6)31-19-33-41(9,10)43/h11-13,15-17,20-28,30,42-43H,14,18-19,29,31-33H2,1-10H3/b12-11+,22-13+,23-15+,24-16+,28-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+
Standard InChI Key RCMFBNYLAQKETI-NMLMZKLPSA-N
Isomeric SMILES C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CCC(C)(C)O)/C)/C)/CCCC(C)(C)O
SMILES CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O
Canonical SMILES CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCCC(C)(C)O)C)C)CCCC(C)(C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator